A Comprehensive Spectroscopic and Structural Elucidation of N-(5-methyl-3-isoxazolyl)maleimide
A Comprehensive Spectroscopic and Structural Elucidation of N-(5-methyl-3-isoxazolyl)maleimide
This technical guide provides an in-depth analysis of the spectroscopic properties of N-(5-methyl-3-isoxazolyl)maleimide, a molecule of significant interest in bioconjugation and medicinal chemistry. The unique combination of a reactive maleimide moiety and a stable isoxazole ring imparts desirable characteristics for applications in drug development and chemical biology. This document serves as a core reference for researchers, scientists, and professionals in the field, offering detailed insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, grounded in established scientific principles.
Introduction: The Chemical Significance of N-(5-methyl-3-isoxazolyl)maleimide
N-(5-methyl-3-isoxazolyl)maleimide is a bifunctional molecule featuring a maleimide group, which is a well-known Michael acceptor for selective reaction with thiols, and a 5-methylisoxazole heterocycle. The maleimide functionality is widely exploited for the covalent labeling of proteins and peptides at cysteine residues. The isoxazole ring, on the other hand, is a common scaffold in medicinal chemistry, contributing to the pharmacokinetic and pharmacodynamic properties of various drugs. The strategic combination of these two moieties in N-(5-methyl-3-isoxazolyl)maleimide makes it a valuable building block for the synthesis of targeted therapeutics and functional bioconjugates.
A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical and biological systems. This guide provides a detailed examination of its expected NMR, IR, and MS characteristics, supported by data from analogous structures and fundamental spectroscopic principles.
Molecular Structure and Key Functional Groups
The structural foundation of N-(5-methyl-3-isoxazolyl)maleimide dictates its spectroscopic behavior. The molecule consists of a five-membered maleimide ring N-substituted with a 5-methylisoxazole ring.
Caption: Molecular Structure of N-(5-methyl-3-isoxazolyl)maleimide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on established data for N-substituted maleimides and isoxazole derivatives, the following proton (¹H) and carbon-¹³ (¹³C) NMR spectral data are predicted for N-(5-methyl-3-isoxazolyl)maleimide.[1][2]
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) for N-(5-methyl-3-isoxazolyl)maleimide
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.8-7.0 | Singlet | 2H | Maleimide CH =CH | The two protons of the maleimide ring are chemically equivalent and appear as a characteristic singlet in this region for N-substituted maleimides.[3] |
| ~6.2-6.4 | Singlet | 1H | Isoxazole CH | The proton on the isoxazole ring is expected to appear as a singlet in this downfield region due to the electronegativity of the neighboring nitrogen and oxygen atoms.[2] |
| ~2.4-2.5 | Singlet | 3H | Isoxazole CH ₃ | The methyl group protons on the isoxazole ring will appear as a singlet in the typical alkyl region.[2] |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) for N-(5-methyl-3-isoxazolyl)maleimide
| Chemical Shift (ppm) | Assignment | Rationale |
| ~170 | Maleimide C =O | The carbonyl carbons of the maleimide ring are deshielded and appear significantly downfield.[1] |
| ~168-170 | Isoxazole C -O | The carbon atom of the isoxazole ring attached to oxygen is expected in this region. |
| ~158 | Isoxazole C =N | The carbon atom involved in the C=N bond of the isoxazole ring.[2] |
| ~134 | Maleimide C H=C H | The olefinic carbons of the maleimide ring are found in this characteristic downfield region.[1] |
| ~96-98 | Isoxazole C H | The protonated carbon of the isoxazole ring.[2] |
| ~12 | Isoxazole C H₃ | The methyl carbon of the isoxazole ring appears in the aliphatic region.[2] |
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra of N-(5-methyl-3-isoxazolyl)maleimide is as follows:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly influence chemical shifts.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of N-(5-methyl-3-isoxazolyl)maleimide is expected to be dominated by the stretching vibrations of its carbonyl groups and the characteristic absorptions of the isoxazole and maleimide rings.
Table 3: Predicted IR Absorption Frequencies (in cm⁻¹) for N-(5-methyl-3-isoxazolyl)maleimide
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| ~1700-1720 | Strong | C=O stretch (symmetric and asymmetric) | The two carbonyl groups of the maleimide ring give rise to strong absorption bands in this region.[4] |
| ~1580-1640 | Medium | C=C stretch (maleimide) and C=N stretch (isoxazole) | The carbon-carbon double bond of the maleimide and the carbon-nitrogen double bond of the isoxazole are expected in this region.[5] |
| ~1430 | Medium | C-CH₃ bend | The bending vibration of the methyl group on the isoxazole ring.[5] |
| ~1370 | Medium | C-N stretch | The stretching vibration of the carbon-nitrogen single bond.[5] |
| ~3100 | Weak | =C-H stretch | The stretching vibration of the C-H bonds on the maleimide and isoxazole rings. |
Experimental Protocol for IR Spectroscopy
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Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
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Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Mass Spectrometry Data
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Molecular Ion (M⁺): The expected molecular weight of N-(5-methyl-3-isoxazolyl)maleimide (C₈H₆N₂O₃) is approximately 178.04 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z 178.
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Key Fragmentation Pathways: The fragmentation of N-(5-methyl-3-isoxazolyl)maleimide is likely to proceed through several key pathways:
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Loss of CO: Cleavage of a carbonyl group from the maleimide ring, resulting in a fragment at m/z 150.
-
Cleavage of the N-N bond: Fragmentation at the bond connecting the maleimide nitrogen and the isoxazole ring, leading to ions corresponding to the maleimide radical cation (m/z 96) and the 5-methylisoxazolyl radical (m/z 82).
-
Retro-Diels-Alder (for adducts): While not a fragmentation of the parent molecule itself, if the maleimide has reacted with a diene, a characteristic retro-Diels-Alder fragmentation can be observed.
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Caption: Predicted Mass Spectrometry Fragmentation Pathways.
Experimental Protocol for Mass Spectrometry
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Ionization Method: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a softer ionization technique that is likely to preserve the molecular ion, while EI will induce more fragmentation.
-
Instrumentation: A variety of mass analyzers can be employed, including quadrupole, time-of-flight (TOF), or ion trap instruments.
-
Sample Introduction: The sample can be introduced directly via an infusion pump or as the eluent from a liquid chromatography (LC) system (LC-MS).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios.
Conclusion: A Unified Spectroscopic Profile
This technical guide has presented a comprehensive overview of the expected spectroscopic data for N-(5-methyl-3-isoxazolyl)maleimide. By synthesizing information from related structures and fundamental principles, a detailed and reliable spectroscopic profile has been constructed. The predicted NMR, IR, and MS data, along with the provided experimental protocols, will serve as a valuable resource for researchers in the synthesis, characterization, and application of this important bifunctional molecule. The structural and spectroscopic insights provided herein are crucial for ensuring the quality and integrity of research and development in the fields of medicinal chemistry and bioconjugation.
References
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ResearchGate. (n.d.). 1 H NMR spectra illustrating the reaction of maleimides with thiolated monocarboxylates. Retrieved from [Link]
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